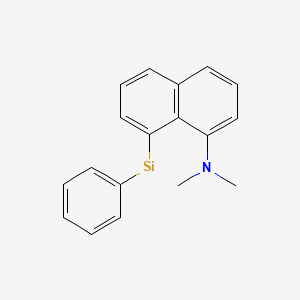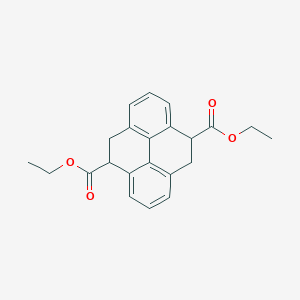
4,9-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-, diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,9-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-, diethyl ester is a chemical compound derived from pyrene, an aromatic hydrocarbon. This compound is characterized by the presence of two ester groups attached to the pyrene core, which is partially hydrogenated. The molecular formula of this compound is C22H22O4, and it is known for its unique structural and electronic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-, diethyl ester typically involves the esterification of 4,9-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to ester groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4,9-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrene core can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4,9-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-.
Reduction: 4,9-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-, diol.
Substitution: Various substituted pyrene derivatives depending on the substituent used.
科学研究应用
4,9-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-, diethyl ester has several applications in scientific research:
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe due to its strong fluorescence.
Medicine: Explored for its potential use in drug delivery systems and as a component in photodynamic therapy.
Industry: Utilized in the production of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 4,9-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-, diethyl ester involves its interaction with molecular targets through its ester groups and aromatic core. The ester groups can undergo hydrolysis to release the active pyrene derivative, which can then interact with various biological targets. The aromatic core allows for strong π-π interactions with other aromatic systems, making it useful in materials science and biological applications.
相似化合物的比较
Similar Compounds
4,5,9,10-Tetrahydro-2,7-pyrenedicarboxylic acid: Similar structure but lacks the ester groups.
Pyrene-2,7-dicarboxylic acid: Fully aromatic pyrene core without hydrogenation.
Diethyl 2,7-pyrenedicarboxylate: Similar ester groups but different positions on the pyrene core.
Uniqueness
4,9-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-, diethyl ester is unique due to its partially hydrogenated pyrene core and the presence of ester groups at specific positions. This combination of features imparts unique electronic and structural properties, making it valuable in various scientific and industrial applications.
属性
CAS 编号 |
113361-70-9 |
|---|---|
分子式 |
C22H22O4 |
分子量 |
350.4 g/mol |
IUPAC 名称 |
diethyl 4,5,9,10-tetrahydropyrene-4,9-dicarboxylate |
InChI |
InChI=1S/C22H22O4/c1-3-25-21(23)17-11-13-7-6-10-16-18(22(24)26-4-2)12-14-8-5-9-15(17)19(14)20(13)16/h5-10,17-18H,3-4,11-12H2,1-2H3 |
InChI 键 |
OUAURYDQACXHIK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CC2=C3C(=CC=C2)C(CC4=C3C1=CC=C4)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine](/img/structure/B14291292.png)
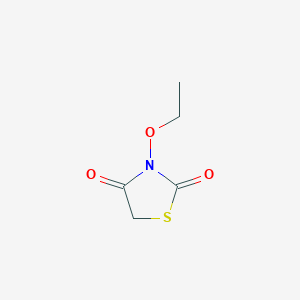
![1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane](/img/structure/B14291307.png)

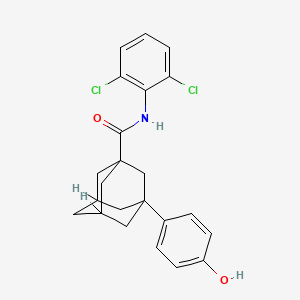
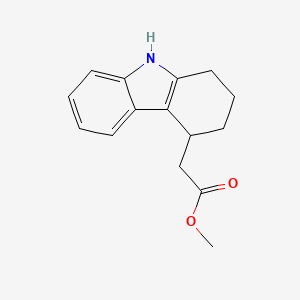
![Benzoic acid, 2-[(5-bromo-2-thiazolyl)azo]-5-(dimethylamino)-](/img/structure/B14291322.png)
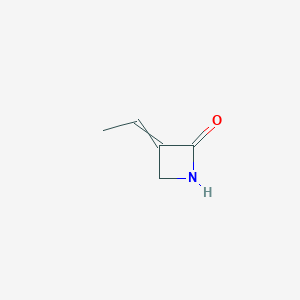


![3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate](/img/structure/B14291341.png)
